molecular formula C20H27N3O B11127903 1-methyl-N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-indole-2-carboxamide

1-methyl-N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-indole-2-carboxamide

Cat. No.: B11127903
M. Wt: 325.4 g/mol
InChI Key: LGUQKRMIUZKWKL-UHFFFAOYSA-N
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Description

1-methyl-N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the indole core, the introduction of the quinolizidine moiety, and the final coupling to form the carboxamide. Common reagents used in these steps include indole, quinolizidine derivatives, and carboxylic acid derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to increase efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential drug candidate for the treatment of various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-methyl-N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-indole-2-carboxamide include other indole derivatives with quinolizidine moieties, such as:

  • 1-methyl-N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-indole-2-carboxylate
  • 1-methyl-N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-indole-2-carboxylamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity

Properties

Molecular Formula

C20H27N3O

Molecular Weight

325.4 g/mol

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-1-methylindole-2-carboxamide

InChI

InChI=1S/C20H27N3O/c1-22-17-9-3-2-7-15(17)13-19(22)20(24)21-14-16-8-6-12-23-11-5-4-10-18(16)23/h2-3,7,9,13,16,18H,4-6,8,10-12,14H2,1H3,(H,21,24)

InChI Key

LGUQKRMIUZKWKL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCC3CCCN4C3CCCC4

Origin of Product

United States

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